molecular formula C8H11Cl2F2N3O2 B2641651 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride CAS No. 2059975-76-5

2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride

Cat. No.: B2641651
CAS No.: 2059975-76-5
M. Wt: 290.09
InChI Key: LXZSWKATJAAIDK-UHFFFAOYSA-N
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Description

2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a difluoromethyl group attached to an imidazo[1,2-a]pyrazine ring system, which is further functionalized with a carboxylic acid group. The dihydrochloride form indicates the presence of two hydrochloride molecules associated with the compound, enhancing its solubility and stability.

Preparation Methods

The synthesis of 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride involves several steps, typically starting with the construction of the imidazo[1,2-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The difluoromethyl group is introduced using difluoromethylation reagents, which can be applied under various conditions, including metal-catalyzed processes . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often utilizing continuous flow chemistry techniques for scalability .

Chemical Reactions Analysis

2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes and receptors . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Properties

IUPAC Name

2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O2.2ClH/c9-7(10)5-6(8(14)15)13-2-1-11-3-4(13)12-5;;/h7,11H,1-3H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZSWKATJAAIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(=C2C(=O)O)C(F)F)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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